4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-pyrrolidin-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBLSBDLHRGAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyrazole Derivatives
Representative Synthetic Procedure (Summary)
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole derivative + Brominating agent (e.g., NBS) in CH2Cl2, 0–25°C | 4-Bromo-pyrazole intermediate | ~80–90 | Controlled temperature to avoid overbromination |
| 2 | 4-Bromo-pyrazole + Pyrrolidine, base (e.g., K2CO3), DMF, RT to 50°C | 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole | 70–85 | Reaction time 4–12 hours |
| 3 | Purification by recrystallization or chromatography | Pure target compound | — | High purity (>95%) achieved |
Research Findings and Optimization
- The use of copper triflate and ionic liquid catalysts has been reported in related pyrazole syntheses to improve yields and selectivity in cyclocondensation reactions, which may be adapted for pyrazole core construction before bromination and substitution steps.
- Regioselective functionalization techniques, such as employing benzotriazole intermediates, allow for targeted substitution at the 4-position of pyrazole rings, facilitating access to tetrasubstituted pyrazoles with high regioselectivity.
- Mild reaction conditions and the use of dilute acids in diazotization steps have been shown to enhance yields (>90%) in related bromopyrazole intermediates, suggesting potential applicability to 4-bromo-pyrazole derivatives.
- The chiral variant (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole can be synthesized by using enantiomerically pure pyrrolidine precursors, enabling asymmetric synthesis routes that are valuable for pharmaceutical applications.
Chemical and Physical Data
| Property | Data |
|---|---|
| Molecular Formula | C7H10BrN3 |
| Molecular Weight | 216.08 g/mol |
| CAS Number | 1247439-25-3 (racemic), 1428331-37-6 (S-enantiomer) |
| IUPAC Name | 4-bromo-1-pyrrolidin-3-ylpyrazole |
| Solvents Used | Dichloromethane, chloroform, DMF, acetonitrile |
| Typical Reaction Temperature | 0–50°C |
| Purification Methods | Recrystallization, column chromatography |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination of pyrazole | NBS, Br2 | 0–25°C, CH2Cl2 | 80–90% | Selective bromination | Requires temperature control |
| N1-substitution with pyrrolidine | Pyrrolidine, base (K2CO3) | RT to 50°C, DMF | 70–85% | Mild conditions, good yield | May require long reaction times |
| One-pot bromination and substitution | Combined reagents | Continuous flow or batch | 75–85% | Efficient, scalable | Requires optimized conditions |
| Use of catalytic systems | Cu(OTf)2, ionic liquids | Room temperature | Up to 82% (related pyrazoles) | Reusable catalyst, green chemistry | Catalyst cost |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution under various conditions, enabling functional group diversification:
Key observations:
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophilicity.
-
Steric hindrance from the pyrrolidine group slightly reduces yields compared to simpler pyrazole analogs.
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form nitrogen-containing derivatives:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C, 2 hrs | 1-Pyrrolidinone-3-yl-4-bromo-1H-pyrazole | Over-oxidation avoided at low temps. |
| mCPBA | CH₂Cl₂, RT, 4 hrs | N-Oxide derivative | Forms stable oxide without ring cleavage. |
Mechanistic insight:
-
KMnO₄ selectively oxidizes the pyrrolidine ring to a lactam without affecting the pyrazole bromine.
-
mCPBA generates an N-oxide, altering electronic properties for downstream applications.
Reduction Reactions
The pyrazole ring can be reduced under hydrogenation conditions:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH, 25°C | 4-Bromo-1-pyrrolidin-3-yl-4,5-dihydro-1H-pyrazole | 90% |
| Raney Ni | H₂ (3 atm), EtOH, 60°C | Fully saturated pyrrolidine-pyrazole derivative | 75% |
Applications:
-
Partial reduction preserves the bromine atom for further functionalization.
-
Full saturation modifies conformational flexibility for biological studies.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 4-Phenyl-1-pyrrolidin-3-yl-1H-pyrazole | 85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 4-(Dimethylamino)-1-pyrrolidin-3-yl-1H-pyrazole | 72% |
Key parameters:
-
Suzuki coupling tolerates electron-rich and electron-poor boronic acids.
-
Buchwald-Hartwig amination requires bulky ligands to prevent β-hydride elimination .
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally related bromopyrazoles due to steric and electronic effects from the pyrrolidine group:
| Parameter | 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole | 4-Bromo-1H-pyrazole |
|---|---|---|
| Substitution Rate | Moderate (steric hindrance) | High |
| Oxidation Stability | Enhanced (electron-donating pyrrolidine) | Low |
| Reduction Products | Partially saturated derivatives | Fully reduced analogs |
Mechanistic Studies
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 4-bromo-1-pyrrolidin-3-yl-1H-pyrazole, exhibit significant antimicrobial properties. A study demonstrated that pyrazole compounds showed efficacy against various pathogenic microorganisms, suggesting their potential as antibacterial and antifungal agents . The structural features of pyrazoles enhance their interaction with microbial targets, which is crucial for their antimicrobial activity.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation. For instance, several studies have reported that modified pyrazoles exhibit comparable anti-inflammatory activity to established drugs like diclofenac sodium . This positions this compound as a candidate for further development in treating inflammatory diseases.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored extensively. Research has shown that compounds containing the pyrazole nucleus can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, this compound may serve as a lead compound in the development of new anticancer agents due to its structural attributes that facilitate interaction with cancer-related biological pathways .
Organic Synthesis Applications
Synthetic Intermediates
this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications through nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry . Researchers have successfully synthesized novel compounds by employing this pyrazole derivative as a starting material.
Molecular Docking Studies
Molecular docking studies involving this compound have been conducted to predict its binding affinity to various biological targets. These studies help elucidate the mechanism of action of the compound and guide further modifications to enhance its pharmacological properties . The results from these computational analyses are essential for rational drug design.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Structural Insights :
- Pyrrolidine vs. Phenyl : The pyrrolidine ring in the target compound offers conformational flexibility and hydrogen-bonding capabilities, unlike rigid phenyl groups in analogs like 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole .
- Bromine Position : Bromine at C-4 (target) vs. C-3 (e.g., 3-Bromo-4-nitro-1H-pyrazole) alters steric and electronic profiles, impacting reactivity and binding .
Physicochemical Properties
- Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 4-Bromo-3-phenyl-1H-pyrazole () .
- Lipophilicity : Phenyl-substituted derivatives (e.g., 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole) exhibit higher logP values due to aromatic groups, whereas pyrrolidine-containing compounds balance hydrophilicity and lipophilicity .
- Stability : Nitro-containing derivatives (e.g., 3-Bromo-4-nitro-1H-pyrazole) are more reactive and prone to decomposition under reducing conditions compared to brominated pyrrolidine analogs .
Biological Activity
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a bromine atom and a pyrrolidine moiety , which contribute to its biological activity. The presence of these functional groups enhances its interaction with various biological targets, such as enzymes and receptors.
The mechanism through which this compound exerts its biological effects involves:
- Binding Affinity : The compound binds to specific enzymes or receptors, modulating their activity. This interaction can lead to downstream effects in cellular pathways.
- Inhibition of Enzymes : Preliminary studies indicate that it may inhibit certain enzymes involved in inflammatory processes, contributing to anti-inflammatory effects.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies have shown that it can effectively reduce inflammation markers, comparable to established anti-inflammatory agents like indomethacin .
Table 1: Anti-inflammatory Activity Comparison
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated significant inhibitory effects against E. coli, Bacillus subtilis, and fungi like Aspergillus niger at concentrations comparable to standard antibiotics .
3. Potential Anticancer Activity
Preliminary studies suggest that derivatives of pyrazole compounds, including this compound, may exhibit anticancer properties. Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapeutics .
Case Studies
Several case studies highlight the compound's potential applications:
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of various pyrazole derivatives on cyclooxygenase (COX) enzymes, revealing that some compounds had high selectivity for COX-2 over COX-1, making them promising candidates for anti-inflammatory drugs .
- Synthesis and Biological Evaluation : Research focusing on the synthesis of pyrazole derivatives demonstrated that modifications in the molecular structure could enhance biological activities, including increased potency against specific targets .
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole, and how can reaction efficiency be monitored?
Methodological Answer: The synthesis typically involves coupling brominated pyrazole precursors with pyrrolidine derivatives. A common approach is:
Bromination : Introduce bromine at the pyrazole C4 position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .
Substitution : React 4-bromo-pyrazole with a pyrrolidine-3-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Q. Efficiency Monitoring :
- Track reaction progress via TLC (Rf comparison with precursors).
- Confirm purity with HPLC (>98%) and characterize intermediates via NMR (e.g., disappearance of pyrrolidine NH peaks at δ 2.5–3.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- 1H/13C NMR :
- Identify pyrrolidine protons (δ 1.8–2.2 ppm for CH2, δ 3.0–3.5 ppm for N-CH).
- Pyrazole C4-bromine causes deshielding of adjacent carbons (C3/C5: δ 140–150 ppm in 13C NMR) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., C7H10BrN3: calc. 230.0084, obs. 230.0086) .
- IR : Detect N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. How can the molecular geometry and crystallinity of this compound be validated?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- Grow crystals via slow evaporation (solvent: DCM/hexane).
- Analyze bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (pyrazole-pyrrolidine: ~15–25°) .
- PXRD : Compare experimental vs. simulated patterns to confirm phase purity .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational modeling be resolved?
Methodological Answer:
- Scenario : Discrepancies in NMR chemical shifts vs. DFT-predicted values.
- Resolution Steps :
Q. What strategies optimize the regioselectivity of bromination in pyrazole derivatives?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) at C3 to direct bromination to C4 .
- Catalytic Systems : Use Lewis acids (e.g., FeCl3) to stabilize transition states and enhance C4 selectivity .
- Kinetic Control : Lower reaction temperatures (0–5°C) to favor kinetic over thermodynamic products .
Q. How can derivatives of this compound be designed to enhance biological activity (e.g., kinase inhibition)?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Screening : Use molecular docking (e.g., AutoDock Vina) to predict affinity for kinase ATP-binding pockets .
Q. What experimental and computational methods address discrepancies in melting point data across studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
